molecular formula C23H20ClNO3 B4895405 8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline

8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline

Cat. No.: B4895405
M. Wt: 393.9 g/mol
InChI Key: IIYKVVGEESAHAB-UHFFFAOYSA-N
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Description

8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is substituted with a 4-chloronaphthalen-1-yl group through a triethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 4-chloronaphthalen-1-yl intermediate: This step involves the chlorination of naphthalene to obtain 4-chloronaphthalene.

    Etherification: The 4-chloronaphthalene is then reacted with ethylene glycol to form the 4-chloronaphthalen-1-yl ether.

    Further Etherification: The resulting product is further reacted with ethylene glycol to introduce additional ethoxy groups, forming the triethoxy intermediate.

    Quinoline Formation: Finally, the triethoxy intermediate is reacted with quinoline under specific conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial and anticancer agent due to its quinoline core structure.

    Materials Science: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a fluorescent probe in various sensing schemes, including the detection of metal ions and biomolecules.

    Industrial Applications: It is used in the synthesis of advanced materials with heat-resistant and stable properties, suitable for packaging and coating applications.

Mechanism of Action

The mechanism of action of 8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA and enzymes involved in cellular processes, leading to its potential antimalarial and anticancer activities.

    Pathways Involved: It can inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinacrine: Another antimalarial and anticancer agent with a similar quinoline structure.

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.

Uniqueness

8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline is unique due to its triethoxy linker, which imparts distinct electronic and steric properties

Properties

IUPAC Name

8-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c24-20-10-11-21(19-8-2-1-7-18(19)20)27-15-13-26-14-16-28-22-9-3-5-17-6-4-12-25-23(17)22/h1-12H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKVVGEESAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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